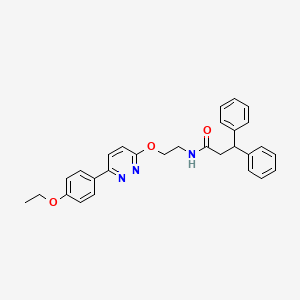

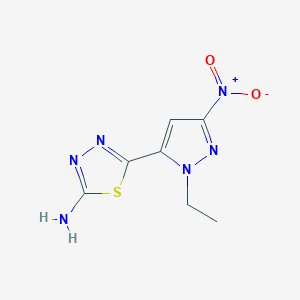

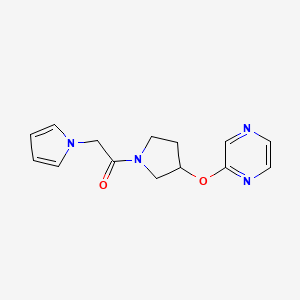

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one, also known as PPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antimicrobial Activity :

- El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including oxadiazoles. These compounds showed moderate to outstanding antimicrobial activity against various bacteria and fungi. Specifically, the compound "5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol" exhibited superior antimicrobial activity, suggesting its potential as a lead compound for further investigations (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Antioxidant Activity :

- Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their in vitro antioxidant activity. Compounds with electron donating substituent showed significant radical scavenging activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antitubercular Activity :

- Joshi et al. (2015) conducted a study on novel pyrrole derivatives, including oxadiazoles, for their antitubercular activity. The preliminary results indicated that most of the compounds demonstrated moderate to good antitubercular activity (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Cytotoxic Agents in Cancer :

- Kaya et al. (2016) synthesized novel oxadiazole derivatives bearing pyridine moiety and examined their cytotoxic activities. Some of these compounds showed considerable anticancer activity against A549 cell lines (Kaya, Kaplancıklı, Yurttaş, & Çiftçi, 2016).

Apoptosis Inducers and Anticancer Agents :

- Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showing good activity against several breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Molecular Docking Studies for Antimicrobial Activity :

- Vlasov et al. (2021) synthesized derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These compounds demonstrated better antimicrobial activity in the agar well diffusion assay than the reference drug Streptomycin (Vlasov, Borysov, Severina, Kovalenko, Osolodchenko, Vlasov, & Georgiyants, 2021).

Propriétés

IUPAC Name |

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-11-9(6-13-7-14-11)12-15-10(16-18-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQACMDAQWTVDMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)